1H-Indazole-4-carbonitrile, 3-chloro- 1H-Indazole-4-carbonitrile, 3-chloro-
Brand Name: Vulcanchem
CAS No.:
VCID: VC4062628
InChI: InChI=1S/C8H4ClN3/c9-8-7-5(4-10)2-1-3-6(7)11-12-8/h1-3H,(H,11,12)
SMILES: C1=CC2=NNC(=C2C(=C1)C#N)Cl
Molecular Formula: C8H4ClN3
Molecular Weight: 177.59 g/mol

1H-Indazole-4-carbonitrile, 3-chloro-

CAS No.:

Cat. No.: VC4062628

Molecular Formula: C8H4ClN3

Molecular Weight: 177.59 g/mol

* For research use only. Not for human or veterinary use.

1H-Indazole-4-carbonitrile, 3-chloro- -

Specification

Molecular Formula C8H4ClN3
Molecular Weight 177.59 g/mol
IUPAC Name 3-chloro-2H-indazole-4-carbonitrile
Standard InChI InChI=1S/C8H4ClN3/c9-8-7-5(4-10)2-1-3-6(7)11-12-8/h1-3H,(H,11,12)
Standard InChI Key RPLUAXWKHICSNL-UHFFFAOYSA-N
SMILES C1=CC2=NNC(=C2C(=C1)C#N)Cl
Canonical SMILES C1=CC2=NNC(=C2C(=C1)C#N)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of an indazole system—a bicyclic structure featuring a five-membered pyrrole ring fused to a six-membered benzene ring. Substituents include a chlorine atom at the 3-position and a cyano group (-C≡N) at the 4-position (Figure 1) . The molecular formula is C₈H₄ClN₃, with a molar mass of 177.59 g/mol .

Table 1: Key Structural Identifiers

PropertyValue
CAS Registry Number1000341-39-8
Molecular FormulaC₈H₄ClN₃
SMILESN#CC1=CC=CC=2NN=C(Cl)C12
InChI KeyRPLUAXWKHICSNL-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is likely synthesized through cyclization reactions. A plausible route involves:

  • Cyclization: Condensation of substituted phenylhydrazines with nitriles or aldehydes to form the indazole core.

  • Electrophilic Substitution: Chlorination at the 3-position using reagents like chlorine gas or sulfuryl chloride.

  • Cyanation: Introduction of the cyano group via palladium-catalyzed cross-coupling or nucleophilic displacement .

Applications in Medicinal Chemistry

CompoundBiological ActivityReference
3-Chloro-1H-indazole-4-carbonitrileUnder investigation
6-Chloro-4-nitro-1H-indazole-3-carbonitrileAntiproliferative (in vitro)

Role in Drug Discovery

As a building block, this compound enables derivatization at multiple positions:

  • N1-Hydrogen: Alkylation or acylation to modulate solubility.

  • C4-Cyano: Reduction to amines or conversion to tetrazoles.

  • C3-Chloro: Cross-coupling reactions (e.g., Suzuki-Miyaura) .

SupplierPurityPackagingStatus
CymitQuimica≥95%1 g, 100 mgDiscontinued
AppchemInquireCustomAvailable

Market Trends

Discontinuation by major suppliers suggests reduced industrial demand or synthesis challenges . Custom synthesis services may fill niche requirements for research-scale quantities.

Future Directions

Further studies should prioritize:

  • Biological Screening: Testing against cancer cell lines or enzymatic targets.

  • Process Optimization: Developing greener synthetic routes with higher yields.

  • Safety Profiling: Acute and chronic toxicity studies to inform handling guidelines.

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